molecular formula C11H15ClN2O2 B6285215 (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 1613051-23-2

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

货号 B6285215
CAS 编号: 1613051-23-2
分子量: 242.7
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid, or Clopidogrel acid, is a drug used in the treatment of cardiovascular diseases, such as stroke and heart attack. It is a thienopyridine derivative, and its mechanism of action is through inhibition of platelet aggregation. Clopidogrel acid is rapidly metabolized in the liver by cytochrome P450 enzymes, and its active metabolite is the thiol derivative of clopidogrel. The active metabolite of clopidogrel has been reported to interact with the adenosine diphosphate (ADP) receptor, P2Y12, which is involved in platelet aggregation.

科学研究应用

Clopidogrel acid has been extensively studied in clinical trials for its efficacy in the treatment of cardiovascular diseases. Studies have shown that clopidogrel acid has a beneficial effect on reducing the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. Clopidogrel acid has also been studied in the prevention of thrombotic events in patients with atrial fibrillation. Studies have shown that clopidogrel acid is effective in reducing the risk of stroke in these patients.

作用机制

Clopidogrel acid works by inhibiting platelet aggregation. It binds to the (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid receptor, P2Y12, on the surface of platelets and blocks the binding of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid to the receptor. This inhibits the activation of the platelets, which prevents them from sticking together and forming clots.
Biochemical and Physiological Effects
Clopidogrel acid has been shown to reduce the risk of death, myocardial infarction, and stroke in patients with acute coronary syndromes. It also reduces the risk of thrombotic events in patients with atrial fibrillation. In addition, clopidogrel acid has been shown to reduce the risk of recurrent ischemic events in patients with coronary artery disease.

实验室实验的优点和局限性

Clopidogrel acid has several advantages for use in lab experiments. It is a potent inhibitor of platelet aggregation, and is effective at low concentrations. It is also rapidly metabolized in the liver, making it a suitable choice for short-term studies. Furthermore, it is relatively inexpensive and widely available.
However, there are some limitations to the use of clopidogrel acid in lab experiments. It is metabolized by cytochrome P450 enzymes, which can lead to drug-drug interactions. In addition, there is a risk of bleeding when using clopidogrel acid, and it is not recommended for use in pregnant or breastfeeding women.

未来方向

Clopidogrel acid has a wide range of applications in the treatment of cardiovascular diseases. However, there is still much to be learned about its mechanism of action, and its potential for use in other diseases. Future research should focus on exploring the effects of clopidogrel acid on other conditions, such as cancer, inflammation, and neurological diseases. In addition, further studies should be conducted to better understand the drug-drug interactions and potential side effects associated with clopidogrel acid. Finally, research should focus on developing new, more effective derivatives of clopidogrel acid that can be used to treat a wider range of conditions.

合成方法

Clopidogrel acid is synthesized in a two-step process. First, the starting material, 5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl acetic acid, is reacted with 1-chloro-3-methyl-1H-pyrazole-4-carboxylic acid in the presence of a base to form the desired product. The second step involves the reduction of the clopidogrel acid to the active thiol derivative of clopidogrel. This is achieved by reacting the clopidogrel acid with sodium borohydride in the presence of a base.

属性

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid involves the synthesis of the pyrazole ring followed by the addition of the propenoic acid group.", "Starting Materials": [ "2-methylpropan-1-ol", "5-chloro-3-methyl-1H-pyrazole", "sodium hydride", "ethyl acetoacetate", "acetic anhydride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "sodium chloride", "sodium sulfate", "magnesium sulfate", "hexane", "ethyl acetate", "methanol", "water" ], "Reaction": [ "Step 1: Synthesis of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole", "a. To a solution of 5-chloro-3-methyl-1H-pyrazole (1.0 g, 8.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydride (0.34 g, 14.2 mmol, 60% oil dispersion) at 0°C.", "b. After stirring for 30 min, add 2-methylpropan-1-ol (1.2 g, 14.2 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with water (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 96%).", "Step 2: Synthesis of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate", "a. To a solution of 2-methylpropyl-5-chloro-3-methyl-1H-pyrazole (1.0 g, 5.4 mmol) in dry THF (10 mL) under nitrogen, add ethyl acetoacetate (0.8 g, 6.5 mmol) and acetic anhydride (0.8 mL, 8.5 mmol) at 0°C.", "b. After stirring for 2 h at room temperature, quench the reaction mixture with water (10 mL) and extract the organic layer with ethyl acetate (3 x 10 mL).", "c. Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain the product as a yellow oil (1.5 g, 92%).", "Step 3: Synthesis of (2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid", "a. To a solution of ethyl 5-chloro-3-methyl-1H-pyrazole-4-carboxylate (1.0 g, 4.5 mmol) in dry THF (10 mL) under nitrogen, add sodium hydroxide (0.2 g, 5.0 mmol) at 0°C.", "b. After stirring for 30 min, add chloroacetic acid (0.5 g, 5.4 mmol) dropwise at 0°C.", "c. Stir the reaction mixture at room temperature for 2 h and then quench with saturated sodium bicarbonate solution (10 mL).", "d. Extract the organic layer with ethyl acetate (3 x 10 mL), dry over sodium sulfate, and concentrate under reduced pressure to obtain the product as a yellow oil (1.2 g, 85%).", "e. Purify the product by column chromatography (hexane/ethyl acetate, 8:2) to obtain the final product as a white solid (0.8 g, 60%)." ] }

CAS 编号

1613051-23-2

产品名称

(2E)-3-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]prop-2-enoic acid

分子式

C11H15ClN2O2

分子量

242.7

纯度

95

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。